A Technical Guide to the Discovery and Synthesis of Palbociclib and its Orotate Salt
A Technical Guide to the Discovery and Synthesis of Palbociclib and its Orotate Salt
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of palbociclib, a first-in-class selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). While commercially marketed as a free base (Ibrance®), this guide also addresses the synthesis of its orotate salt form, a subject of interest for research and development.
Discovery and Mechanism of Action
Palbociclib (formerly PD-0332991) was developed by Pfizer as a highly selective, reversible inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] In many estrogen receptor-positive (ER+) breast cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[1] Palbociclib's discovery provided a targeted therapeutic strategy to arrest this process.
The primary mechanism of action involves preventing the progression of the cell cycle from the growth phase (G1) into the DNA replication phase (S).[2] In the G1 phase, mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes. These complexes then phosphorylate the Retinoblastoma (Rb) tumor suppressor protein.[3][4] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.[5][6] Palbociclib binds to the ATP pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and effectively holding the cell in a state of arrest at the G1 checkpoint.[3][5] This blockade of tumor cell proliferation has shown significant efficacy in treating HR-positive, HER2-negative advanced or metastatic breast cancer.[7][8]
In Vitro Inhibitory Activity
Palbociclib demonstrates high potency and selectivity for CDK4 and CDK6 over a wide range of other kinases.
| Target Enzyme | IC50 (nM) | Reference |
| CDK4/Cyclin D1 | 11 | [3][9] |
| CDK6/Cyclin D2 | 15-16 | [3][9] |
Chemical Synthesis
The synthesis of palbociclib has evolved from initial discovery routes to more efficient, scalable processes suitable for commercial manufacturing. Several synthetic strategies have been reported in patent literature and scientific publications.[10][11] A common theme involves the construction of the core pyrido[2,3-d]pyrimidin-7-one ring system, followed by coupling with the 2-amino-5-(piperazin-1-yl)pyridine side chain.
Synthesis of Palbociclib Free Base
A representative synthesis involves a Heck coupling reaction to form a key intermediate, which is then cyclized and coupled to the side chain. The final step is typically a deprotection of the piperazine moiety.
The following is a representative protocol synthesized from public literature for the coupling of the core and side-chain, followed by deprotection.[5]
-
Coupling Reaction:
-
To a solution of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (1.1 eq) in toluene, add a strong base such as Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq) at -5°C to 5°C.
-
Slowly add a solution of the pyrido[2,3-d]pyrimidin-7-one core intermediate (e.g., 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one) (1.0 eq) in toluene to the reaction mixture, maintaining the temperature.
-
Allow the reaction to stir at the same temperature, then warm to room temperature (25-35°C) and stir until completion, as monitored by HPLC.
-
Upon completion, quench the reaction with an aqueous solution. The solvent is then distilled off, typically co-distilling with a solvent like methanol to yield the crude Boc-protected palbociclib.
-
-
Deprotection to Yield Palbociclib Free Base:
-
Dissolve the crude Boc-protected palbociclib from the previous step in a suitable solvent such as methanol.
-
Slowly add concentrated hydrochloric acid at room temperature and then heat the mixture to 60-70°C, stirring until the deprotection is complete (monitored by HPLC).
-
Cool the reaction mixture to 0-5°C to precipitate the hydrochloride salt. Filter the solid and wash with cold methanol.
-
To obtain the free base, suspend the hydrochloride salt in water, heat to 50-60°C, and then cool to room temperature.
-
Basify the mixture with an aqueous ammonia solution to precipitate the palbociclib free base.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the final product.[5]
-
Synthesis of Palbociclib Orotate
While palbociclib is marketed as the free base, different salt forms are often explored to modify physicochemical properties like solubility, stability, and bioavailability.[12][13] The existence of palbociclib orotate is confirmed by its availability as a research chemical and through patent literature, specifically Chinese patent CN113845520A, which describes a preparation method.[3][4]
While the specific, scaled-up protocol from the patent is not publicly detailed, a standard laboratory procedure for forming an orotate salt from a basic API like palbociclib would be as follows.
-
Reaction Setup:
-
In a reaction vessel, dissolve palbociclib free base (1.0 eq) in a suitable organic solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with water) with heating.
-
In a separate vessel, dissolve orotic acid (1.0-1.1 eq) in the same solvent system, also with heating.
-
-
Salt Formation:
-
Once both components are fully dissolved, add the orotic acid solution to the palbociclib solution dropwise while maintaining the elevated temperature and stirring.
-
Stir the resulting mixture at an elevated temperature for a period (e.g., 30-60 minutes) to ensure complete reaction.
-
-
Crystallization and Isolation:
-
Slowly cool the reaction mixture to room temperature, and then further cool in an ice bath (0-5°C) to induce crystallization of the palbociclib orotate salt.
-
If crystallization is slow, scratching the inside of the flask or adding a seed crystal can facilitate the process.
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with a small amount of the cold solvent to remove any unreacted starting materials.
-
Dry the resulting palbociclib orotate salt under vacuum to a constant weight.
-
Quantitative Data
Pharmacokinetic Properties of Palbociclib (Ibrance®)
The pharmacokinetic profile of palbociclib has been well-characterized in clinical studies.
| Parameter | Value | Reference |
| Absolute Bioavailability | 46% | |
| Time to Cmax (Tmax) | 6 - 12 hours | |
| Protein Binding | ~85% | |
| Apparent Volume of Distribution | 2583 L | |
| Elimination Half-Life | 29 (±5) hours | |
| Metabolism | Primarily via CYP3A and SULT2A1 enzymes | |
| Excretion | ~74% in feces, ~18% in urine | [6] |
Drug Development and Approval Pathway
The development of palbociclib followed a structured path from laboratory discovery to clinical application, culminating in its approval as a breakthrough therapy.
References
- 1. Preparation method of palbociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Palbociclib orotate|CAS |DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US10544142B2 - Crystal forms of palbociclib, and preparation method and use therefor - Google Patents [patents.google.com]
- 5. tdcommons.org [tdcommons.org]
- 6. tga.gov.au [tga.gov.au]
- 7. US20200054560A1 - Palbociclib compositions and methods thereof - Google Patents [patents.google.com]
- 8. HU230962B1 - Salts of palbociclib - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A new route for the synthesis of Palbociclib | Semantic Scholar [semanticscholar.org]
- 12. WO2017072543A1 - Palbociclib salts - Google Patents [patents.google.com]
- 13. Two Novel Palbociclib-Resorcinol and Palbociclib-Orcinol Cocrystals with Enhanced Solubility and Dissolution Rate - PMC [pmc.ncbi.nlm.nih.gov]
